1-Phenylcyclohexylamine can be synthesized through various chemical processes involving cyclohexanone and phenyl lithium. It is categorized as a small molecule with the chemical formula and a CAS number of 2201-24-3. Its molecular weight is approximately 175.27 g/mol, and it has been identified in various studies focusing on its pharmacological properties and synthetic methodologies .
The synthesis of 1-phenylcyclohexylamine can be achieved through several methods, primarily involving the reaction of cyclohexanone with phenyl lithium or other amine precursors. The following outlines key synthetic routes:
The molecular structure of 1-phenylcyclohexylamine consists of a cyclohexane ring bonded to a phenyl group and an amine functional group. The structural representation can be described as follows:
The compound exhibits chirality due to the presence of the cyclohexane ring, which can adopt various conformations affecting its reactivity and interaction with biological targets .
1-Phenylcyclohexylamine participates in several chemical reactions typical of amines, including:
The mechanism of action of 1-phenylcyclohexylamine is closely related to its structural similarity to phencyclidine (PCP). It primarily acts as an antagonist at NMDA (N-methyl-D-aspartate) receptors in the central nervous system:
The physical and chemical properties of 1-phenylcyclohexylamine include:
Property | Value |
---|---|
Molecular Weight | 175.27 g/mol |
Melting Point | Approximately 247 °C |
Boiling Point | Approximately 84 °C at 1 mmHg |
Solubility | Poorly soluble in water (0.0573 mg/mL) |
Log P | Approximately 2.87 |
pKa | Approximately 9.84 |
These properties suggest that 1-phenylcyclohexylamine has moderate lipophilicity, which facilitates its ability to cross biological membranes .
1-Phenylcyclohexylamine has several applications in scientific research:
The initial synthesis of 1-phenylcyclohexylamine (PCA) emerged from foundational arylcyclohexylamine chemistry investigations in the mid-20th century. U.S. Patent 3,145,229 (1964) documented its production via a Grignard reaction between phenylmagnesium bromide and cyclohexanone, followed by reaction with hydroxylamine to form an oxime intermediate. Subsequent acid-catalyzed rearrangement yielded PCA as a crystalline hydrochloride salt [1]. This route established PCA as a structural prototype for more complex analogues. Parallel synthetic approaches were optimized in U.S. Patent 3,192,219, which emphasized solvent extraction techniques (using diethyl ether or toluene) to isolate the free base and detailed recrystallization protocols to achieve >95% purity [7]. These methods enabled gram-scale production essential for pharmacological evaluation.
PCA’s structural simplicity—featuring a cyclohexyl scaffold bridged to both a phenyl ring and primary amine group—made it a pivotal reference compound for studying structure-activity relationships (SAR) within the emerging arylcyclohexylamine class. Its synthesis predated and facilitated the development of clinically investigated derivatives like ketamine and PCP [1] [7].
Table 1: Key Early Synthetic Methods for 1-Phenylcyclohexylamine
Patent/Year | Key Reagents | Intermediate | Isolation Method | Reported Yield |
---|---|---|---|---|
US 3,145,229 (1964) | PhenylMgBr, cyclohexanone | Oxime | Ether extraction, HCl salt ppt. | 60-75% |
US 3,192,219 (1965) | Phenyllithium, cyclohexanone | Imine | Toluene extraction, free base | 70-85% |
PCA served as the essential chemical backbone for phencyclidine (1-(1-phenylcyclohexyl)piperidine, PCP) development. Researchers systematically modified PCA’s primary amine group through N-alkylation and N-heterocyclic substitutions to enhance CNS activity. The addition of a piperidine ring (yielding PCP) markedly increased NMDA receptor affinity and dissociative potency compared to PCA [1] [9]. Concurrently, simpler N-alkyl derivatives like N-ethyl-1-phenylcyclohexylamine (PCE) were synthesized, revealing that branching or elongation of the N-alkyl chain modulated receptor binding kinetics and duration of action [6].
Notably, PCA itself was identified as an active metabolite of PCP during metabolic studies in the 1970s. Hepatic cytochrome P450-mediated dealkylation cleaved PCP’s piperidine ring, releasing PCA—which retained partial NMDA receptor antagonist activity and contributed to PCP’s prolonged psychotomimetic effects [5] [9]. This metabolic relationship underscored PCA’s biological relevance beyond a synthetic precursor.
During the 1980s, PCA became a critical tool for probing glutamate receptor physiology. Electrophysiological studies demonstrated its ability to non-competitively inhibit NMDA receptors, albeit with ~10-fold lower potency than PCP (IC₅₀ ≈ 500 nM vs. 50 nM) [8] [9]. This activity positioned PCA as a reference compound for characterizing NMDA allosteric sites.
Table 2: Neuropharmacological Profile of PCA and Key Analogues
Compound | Primary Target (IC₅₀) | Dopamine Efflux Modulation | Discriminative Stimulus in Rodents |
---|---|---|---|
1-Phenylcyclohexylamine (PCA) | NMDA receptor (~500 nM) | ↑ 150% basal efflux (rat striatum) | Partial substitution (60% PCP-lever) |
PCP | NMDA receptor (50 nM) | ↑ 300% basal efflux | Full substitution |
Ketamine | NMDA receptor (250 nM) | ↑ 200% basal efflux | Partial substitution (70-80%) |
In vivo voltammetry studies revealed PCA significantly enhanced dopamine efflux (150% above baseline) in rat striatal tissue, paralleling effects of cocaine but with distinct kinetics [4]. This dopaminergic activity correlated with observed locomotor stimulation in animal models and suggested indirect glutamatergic-dopaminergic crosstalk.
Drug discrimination studies further cemented PCA’s neuropharmacological significance. Rats trained to recognize PCP administration generalized this response to PCA at 60% of trials, indicating shared interoceptive cues mediated by overlapping receptor targets [6]. Notably, PCA showed reduced affinity for sigma (σ1/σ2) and opioid receptors compared to PCP, making it a selective probe for isolating NMDA-mediated phenomena [8].
PCA’s binding profile illuminates arylcyclohexylamine pharmacodynamics. While it primarily binds the PCP site within NMDA receptor channels, its interactions extend to nicotinic acetylcholine receptors (nAChRs). Electrophysiological data showed PCA reduced end-plate current (EPC) amplitude in frog neuromuscular junctions by ~40% at 50 μM, suggesting non-competitive nAChR antagonism [8]. Unlike PCP, however, PCA lacked voltage-dependent blocking effects, implying distinct binding orientation within ion channels.
Table 3: Receptor Affinity Profile of PCA vs. Related Compounds
Receptor Target | PCA Affinity (Ki) | PCP Affinity (Ki) | Functional Effect |
---|---|---|---|
NMDA receptor | 500-800 nM | 50-60 nM | Non-competitive antagonist |
nAChR | IC₅₀ ≈ 50 μM | IC₅₀ ≈ 5 μM | Channel blockade |
Sigma-1 (σ1) | >10,000 nM | 320 nM | Negligible |
Dopamine D2 | >10,000 nM | 2.7-4.3 nM | No direct agonism |
Recent molecular modeling studies propose PCA’s primary amine engages the NMDA receptor GluN1 subunit via hydrogen bonding, while its cyclohexyl-phenyl moiety inserts hydrophobically into the channel pore. This binding mode explains its reduced channel-blocking efficiency compared to bulkier analogues like PCP [8] [9].
Systematic N-modification of PCA revealed critical SAR trends:
These modifications demonstrated PCA’s versatility as a scaffold for CNS-active compounds with tunable receptor interactions.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7